Cas no 852913-16-7 (1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea structure
852913-16-7 structure
Product Name:1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
N.o CAS:852913-16-7
MF:C29H28F6N4OS
MW:594.614246368408
MDL:MFCD16875670
CID:828070
PubChem ID:329761344
Update Time:2024-10-26

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Propriedades químicas e físicas

Nomes e Identificadores

    • N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(8a,9S)-6-methoxy-9-cinchonanyl]thiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
    • Epi-N-Quinyl-N’-bis(3,5-trifluoromethyl)phenylthiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea (ACI)
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-(6-methoxyquinolin-4-yl) ((2R)-8-vinylquinuclidin-2-yl)methyl) thiourea
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(S)-[(2S,4S,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL]THIOUREA
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
    • P16273
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8
    • N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8A,9S)-6'-METHOXY-9-CINCHONANYL]THIOUREA
    • 9-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-(epi-quinine)
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxy-9-cinchonanyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8,9S)-6'-methoxycinchonan-9-yl]thiourea
    • AKOS030527512
    • CHEMBL3746148
    • MFCD16875670
    • IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • A,9S)-6'-methoxycinchonan-9-yl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 90%
    • 852913-16-7
    • AS-53275
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N(2)-[(8a,9S)-6(2)-methoxy-9-cinchonanyl]thiourea
    • CS-0028351
    • CJB91316
    • DTXSID20469776
    • SCHEMBL15544103
    • MDL: MFCD16875670
    • Inchi: 1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1
    • Chave InChI: IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • SMILES: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=S)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Propriedades Computadas

  • Massa Exacta: 594.18880168g/mol
  • Massa monoisotópica: 594.18880168g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 41
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 912
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.6
  • Superfície polar topológica: 81.5Ų

Propriedades Experimentais

  • Densidade: 1.4±0.1 g/cm3
  • Ponto de ebulição: 598.2±60.0 °C at 760 mmHg
  • Ponto de Flash: 315.6±32.9 °C
  • Pressão de vapor: 0.0±1.7 mmHg at 25°C

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Informações de segurança

  • Símbolo: GHS06
  • Palavra de Sinal:Danger
  • Declaração de perigo: H301
  • Declaração de Advertência: P301+P310
  • Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII
  • WGK Alemanha:3
  • Código da categoria de perigo: 25
  • Instrução de Segurança: 45
  • Identificação dos materiais perigosos: T
  • Classe de Perigo:6.1
  • PackingGroup:
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-100mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
100mg
¥800.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
50mg
¥550.0 2024-07-19
Chemenu
CM104643-1g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
1g
$440 2021-08-06
Chemenu
CM104643-5g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
5g
$1320 2021-08-06
ChemScence
CS-0028351-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
50mg
$116.0 2022-04-26
ChemScence
CS-0028351-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
100mg
$172.0 2022-04-26
BAI LING WEI Technology Co., Ltd.
1500346-50MG
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 98%
852913-16-7 98%
50MG
¥ 900 2022-04-26
BAI LING WEI Technology Co., Ltd.
1500346-250MG
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 98%
852913-16-7 98%
250MG
¥ 3000 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
690481-250MG
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7
250mg
¥3323.79 2023-11-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S919258-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
50mg
¥845.10 2022-06-14

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referência
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

Método de produção 2

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referência
Cinchona alkaloid thiourea catalyzed asymmetric synthesis and anticancer activity evaluation of tetrahydro-β-spirooxindoles
Qi, Liang; et al, Heterocycles, 2018, 96(6), 1119-1132

Método de produção 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
Referência
Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts
Vakulya, Benedek; et al, Organic Letters, 2005, 7(10), 1967-1969

Método de produção 4

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt
Referência
Solvent-free enantioselective conjugate addition and bioactivities of nitromethane to Chalcone containing pyridine
Zhang, Guoping; et al, Tetrahedron, 2017, 73(2), 129-136

Método de produção 5

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  2 h, 26 °C; 26 °C → 5 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  1 h, < 10 °C
1.3 Reagents: Diphenylphosphoryl azide Solvents: Dichloromethane ;  2.5 h, < 10 °C; 10 °C → 20 °C; 19 h, 20 °C; 20 °C → 15 °C
1.4 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt; rt → 0 °C
1.6 Reagents: Ammonia Solvents: Water ;  pH 10
1.7 Solvents: Ethyl acetate ;  0 °C → 20 °C; 1 h, 20 °C
1.8 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
1.9 Reagents: Ammonia Solvents: Water ;  pH 10
Referência
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

Método de produção 6

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 25 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  overnight, rt
Referência
Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts
Asano, Keisuke; et al, Journal of the American Chemical Society, 2011, 133(42), 16711-16713

Método de produção 7

Condições de reacção
Referência
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; et al, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Método de produção 8

Condições de reacção
Referência
Organocatalytic Enantioselective Synthesis of α-Hydroxyketones through a Friedel-Crafts Reaction of Naphthols and Activated Phenols with Aryl- and Alkylglyoxal Hydrates
Vila, Carlos; et al, Organic Letters, 2016, 18(21), 5652-5655

Método de produção 9

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 10
2.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 1 h, 20 °C; 0 °C → 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
2.3 Reagents: Ammonia Solvents: Water ;  pH 10
Referência
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

Método de produção 10

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referência
The cinchona alkaloid squaramide catalyzed asymmetric Pictet-Spengler reaction and related theoretical studies
Qi, Liang; et al, Organic & Biomolecular Chemistry, 2018, 16(4), 566-574

Método de produção 11

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referência
Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst
Medina, Sandra; et al, Organic Letters, 2016, 18(17), 4222-4225

Método de produção 12

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referência
Access to Chiral Polycyclic 1,4-Dihydropyridines via Organocatalytic Formal [3+3] Annulation of 2-(1-Alkynyl)-2-alken-1-ones with 3-Aminobenzofurans
Li, Zhanhuan; et al, Organic Letters, 2021, 23(16), 6391-6395

Método de produção 13

Condições de reacção
1.1 Solvents: Dichloromethane ;  10 min, rt → 0 °C
1.2 0 °C → rt; 12 h, rt
Referência
Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea
Dolan, Niamh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 630-635

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  1,4-Dioxane ;  4 h, 55 °C
1.2 Reagents: Potassium tert-butoxide ,  Sulfur ;  16 h, 55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  55 °C
Referência
Thiocarbonyl Surrogate via Combination of Sulfur and Chloroform for Thiocarbamide and Oxazolidinethione Construction
Tan, Wei; et al, Organic Letters, 2017, 19(8), 2166-2169

Método de produção 15

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 17 h, 50 °C; 50 °C → rt
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Ammonia Solvents: Water ;  basified, rt
1.6 Solvents: Tetrahydrofuran ;  overnight, rt
Referência
From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts
Zhu, Jian-Bo; et al, Journal of the American Chemical Society, 2015, 137(39), 12506-12509

Método de produção 16

Condições de reacção
Referência
Hydroxy-Directed Enantioselective Hydroxyalkylation in the Carbocyclic Ring of Indoles
Montesinos-Magraner, Marc; et al, Organic Letters, 2017, 19(7), 1546-1549

Método de produção 17

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran
Referência
Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates
Okamura, Takaaki; et al, Chemical Communications (Cambridge, 2012, 48(42), 5076-5078

Método de produção 18

Condições de reacção
1.1 Solvents: Dichloromethane ;  12 h, rt
Referência
Enantioselective Sulfonation of Enones with Sulfonyl Imines by Cooperative N-Heterocyclic-Carbene/Thiourea/Tertiary-Amine Multicatalysis
Jin, Zhichao; et al, Angewandte Chemie, 2013, 52(47), 12354-12358

Método de produção 19

Condições de reacção
Referência
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

Método de produção 20

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 40 °C; 5 h, 50 °C
1.2 Solvents: Water ;  overnight, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt; rt → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referência
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Raw materials

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Preparation Products

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Literatura Relacionada

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.